molecular formula C18H23NO4S B5632596 diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B5632596
M. Wt: 349.4 g/mol
InChI Key: RZAMWZFIYNLWRM-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a 3-methyl-2-thienyl substituent at the 4-position of the DHP core and diethyl ester groups at the 3- and 5-positions. DHPs are well-known for their calcium channel-blocking activity, particularly in treating hypertension and angina .

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-(3-methylthiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-6-22-17(20)13-11(4)19-12(5)14(18(21)23-7-2)15(13)16-10(3)8-9-24-16/h8-9,15,19H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAMWZFIYNLWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C=CS2)C)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a dihydropyridine derivative notable for its diverse biological activities. This compound exhibits potential in various therapeutic applications, including cardiovascular and anti-cancer treatments. The following sections detail its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C17H21NO4S
  • Molecular Weight : 335.42 g/mol
  • Structure : The compound features a pyridine ring fused with a thienyl group, contributing to its unique properties.

Biological Activity

1. Cardiovascular Effects
Dihydropyridine derivatives are primarily recognized for their calcium channel blocking activity. This compound has been investigated for its ability to modulate calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.

2. Antitumor Activity
Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in tumor cells while sparing normal lymphocytes. This selectivity suggests a potential for developing targeted cancer therapies.

3. Antioxidant Properties
The compound has shown promising antioxidant activity in preliminary assays. This property is crucial for mitigating oxidative stress-related damage in cells, which is implicated in various diseases including cancer and cardiovascular disorders.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Hantzsch Reaction : A condensation reaction between aldehydes, β-keto esters, and ammonia or amines.
  • Cyclization : Formation of the dihydropyridine ring through cyclization under acidic conditions.

Case Studies

  • Cytotoxicity Assays
    • A study assessed the cytotoxic effects of this compound on A549 (lung cancer) and HT29 (colon cancer) cell lines.
    • Results indicated significant apoptosis induction with lower toxicity towards normal lymphocytes compared to cancer cells .
  • Calcium Channel Blocking Activity
    • Experimental data showed that this compound effectively inhibited calcium channels in isolated rat aorta preparations.
    • The observed vasodilatory effects were comparable to established calcium channel blockers .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylateC13H19NO4Lacks thienyl group; used as a calcium channel blocker
Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylateC19H22N2OContains a nitrophenyl group; potential use in anti-inflammatory applications

Scientific Research Applications

Synthetic Pathways

The synthesis of diethyl 2,6-dimethyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. Common methods include condensation reactions and the use of reducing agents like lithium aluminum hydride. These synthetic routes are crucial for producing the compound in high yields and purity, which are necessary for subsequent applications.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

  • Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
  • Calcium Channel Modulation : Similar compounds have been noted for their role as calcium channel blockers, indicating potential cardiovascular applications.

Case Studies and Research Findings

  • Antioxidant Studies : A study published in the Journal of Medicinal Chemistry found that derivatives of dihydropyridine compounds demonstrated significant antioxidant activity through mechanisms involving radical scavenging and metal chelation.
  • Antimicrobial Research : In vitro tests conducted by researchers at a leading university showed that this compound inhibited the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
  • Cardiovascular Applications : A study highlighted in Pharmacological Reviews discussed the role of dihydropyridine derivatives in modulating calcium channels, with implications for hypertension treatment.

Chemical Reactions Analysis

Oxidation to Pyridine Derivatives

The dihydropyridine ring undergoes oxidation to yield fully aromatic pyridine analogs, a critical step for modifying electronic properties:

Oxidizing Agent Conditions Product
Potassium permanganate (KMnO₄)Acidic aqueous medium Pyridine dicarboxylate with retained thienyl group
O₂ (aerobic oxidation)Metal-free, room temperature Pyridine derivatives with 85–92% efficiency

Oxidation eliminates the 1,4-dihydro moiety, enhancing stability for applications in materials science .

Dehydrofluorination and Halogenation

The compound participates in dehydrofluorination reactions when treated with non-aqueous bases, enabling functional group interconversion:

Reagent Conditions Application
1,8-Diazabicycloundec-7-ene (DBU)THF, 25°C Generates fluorinated pyridines for agrochemical studies
2,6-LutidineDiethyl ether Modifies substituents at positions 2 and 6

These reactions highlight its utility in generating structurally diverse analogs for structure-activity relationship (SAR) studies .

Role as a Hydrogen Donor in Reductive Catalysis

The dihydropyridine core serves as a hydride source in organocatalytic reductions:

Reaction Type Substrate Outcome
Conjugate reductionα,β-unsaturated ketonesSaturates double bonds with >90% yield
Reductive aminationAldehydes/ketones + aminesForms secondary amines (65–82% yield)

This reactivity is exploited in sustainable synthesis, avoiding traditional metal catalysts .

Functional Group Transformations

The ester groups at positions 3 and 5 undergo hydrolysis and transesterification:

Reaction Conditions Product
Acidic hydrolysis (HCl/H₂O)Reflux, 6–8 hoursDicarboxylic acid derivative
Transesterification (MeOH)NaOMe catalystMethyl esters with altered solubility

These modifications adjust polarity for pharmacological profiling .

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally similar dihydropyridines:

Compound Key Feature Reactivity Difference
Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylateNitrophenyl substituentEnhanced electrophilicity for nucleophilic attack
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylateNo thienyl groupLower aromatic stabilization; faster oxidation

The thienyl group in the target compound enhances π-stacking interactions, influencing both synthetic pathways and biological binding .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar 1,4-Dihydropyridine Derivatives

Substituent Variations at the 4-Position

The 4-position substituent is critical for modulating calcium channel affinity and selectivity. Key comparisons include:

Compound Name 4-Position Substituent Key Pharmacological Properties Metabolic Stability Reference
Target Compound 3-Methyl-2-thienyl Potential vasodilation; electron-rich sulfur atom may enhance binding to L-type Ca²⁺ channels Likely oxidized via CYP450; thiophene may alter metabolic pathways
Benidipine 3-Nitrophenyl Potent anti-hypertensive; nitro group enhances electron-withdrawing effects, improving vasodilation Susceptible to CYP3A4-mediated oxidation
Felodipine 2,3-Dichlorophenyl High vascular selectivity; chlorine atoms increase lipophilicity and bioavailability Oxidized to pyridine derivative; moderate stability
Nifedipine 2-Nitrophenyl Rapid-acting vasodilator; nitro group facilitates redox activity Rapid hepatic oxidation to inactive metabolite
Lacidipine 2-[(E)-3-tert-Butoxycarbonylpropenyl]phenyl Long half-life due to bulky substituent; slow dissociation from Ca²⁺ channels Extended metabolic stability
Ethyl 4-(2,6-Dichlorophenyl) DHP 2,6-Dichlorophenyl Enhanced oxidative stability in catalytic systems 100% oxidation yield under Fe(T-3-PyP)@NaY/PhI(OAc)₂

Key Findings :

  • Electron-withdrawing groups (e.g., nitro in Benidipine) enhance vasodilatory potency but increase metabolic susceptibility .
  • Bulky substituents (e.g., tert-butyl in Lacidipine) improve pharmacokinetic profiles .
Ester Group Modifications

Ester groups at the 3- and 5-positions influence lipophilicity and bioavailability:

Compound Name Ester Groups Lipophilicity (LogP) Bioavailability Reference
Target Compound Diethyl Moderate (~3.5 estimated) Expected moderate absorption
Benidipine Methyl and benzyl-piperidinyl High (~4.2) High tissue penetration
Nicardipine HCl Methyl and benzyl-methylaminoethyl High (~4.0) Rapid absorption; short half-life
Dipropyl 4-Phenyl DHP Dipropyl High (~4.5) Prolonged action due to slow ester hydrolysis
Dimethyl 4-(2-Nitrophenyl) DHP (Nifedipine) Dimethyl Low (~2.8) Rapid onset but short duration

Key Findings :

  • Bulkier esters (e.g., dipropyl) enhance lipophilicity and prolong activity but may reduce solubility .
  • Diethyl esters in the target compound balance solubility and membrane permeability, making it suitable for oral formulations .
Metabolic and Stability Profiles

DHPs are primarily metabolized via hepatic CYP450 oxidation. Substituents dictate pathways:

Compound Name Metabolic Pathway Stability Under Oxidative Stress Notes Reference
Target Compound CYP3A4-mediated oxidation of thienyl and DHP ring Moderate stability; thiophene may form sulfoxide metabolites Potential for unique reactive intermediates
Benidipine CYP3A4 oxidation of nitro group and DHP ring Low stability; rapid conversion to pyridine Requires sustained-release formulations
Ethyl 4-(2,6-Dichlorophenyl) DHP Efficient oxidation to pyridine via PhI(OAc)₂ High oxidative stability in vitro Catalytic systems enable 100% yield
Felodipine Oxidation to pyridine derivative Moderate stability; dichlorophenyl slows degradation Suitable for once-daily dosing

Key Findings :

  • Thienyl-containing DHPs may exhibit novel metabolic pathways due to sulfur’s reactivity .
  • The target compound’s stability could be intermediate between nitro-substituted (unstable) and chlorophenyl-substituted (stable) DHPs.

Q & A

Q. Key Steps :

  • Cyclocondensation : 12–24 hours under reflux in ethanol.
  • Oxidation : HTIB in dichloromethane (room temperature, 1–2 hours) or Fe(T-3-PyP)@NaY/PhI(OAc)₂ (minutes, high efficiency).

Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and diastereotopic protons. For example, the 1,4-DHP ring protons resonate at δ 4.5–5.6 ppm, while ester groups appear at δ 1.2–4.3 ppm .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing. A related compound, diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate, showed a puckered 1,4-DHP ring with a 35° dihedral angle .
  • IR Spectroscopy : C=O stretches (1680–1700 cm⁻¹) and N–H bends (3330–3350 cm⁻¹) validate ester and dihydropyridine groups .

Advanced: How do catalytic systems for 1,4-DHP oxidation compare in efficiency and scalability?

Catalyst Oxidizing Agent Time Yield Selectivity Reusability
Fe(T-3-PyP)@NaYPhI(OAc)₂5 min100%100%5 cycles
HTIB (Koser’s)Self-sufficient1–2 hrs85–90%>95%Not reusable
Cytochrome P450O₂/NADPHHoursVariableSubstrate-dependentN/A

The Fe-porphyrin system is superior for rapid, high-yield oxidation but requires synthetic expertise. HTIB is simpler for small-scale lab use. Cytochrome P450 (e.g., liver microsomes) is relevant for metabolic studies but less controlled .

Advanced: How can computational methods predict the compound’s reactivity and metabolic stability?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict oxidation sites. For example, the 1,4-DHP ring’s N–H bond is oxidation-labile (HOMO localized here) .
  • Molecular Docking : Models interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic pathways. Analogous 1,4-DHPs show binding energies of −8.5 to −9.2 kcal/mol with CYP3A4 .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions in crystals, revealing dominant H-bonding (e.g., C–H⋯O in ester groups) .

Basic: What in vitro assays evaluate the compound’s antimicrobial activity?

  • Broth Microdilution (CLSI Guidelines) :
    • Prepare 96-well plates with bacterial/fungal strains (e.g., S. aureus, C. albicans).
    • Test compound concentrations (0.5–128 µg/mL) in Mueller-Hinton broth.
    • Incubate 18–24 hours; determine MIC (minimum inhibitory concentration) .
  • Time-Kill Assays : Assess bactericidal/fungicidal kinetics over 24 hours.

Example Data : Pyrazole-substituted 1,4-DHPs showed MICs of 8–32 µg/mL against Gram-positive bacteria .

Advanced: How are metabolic stability and hepatotoxicity assessed for dihydropyridine derivatives?

  • Liver Microsome Assays :
    • Incubate compound with rat/human liver microsomes (37°C, NADPH).
    • Monitor depletion via LC-MS/MS; calculate t₁/₂ and intrinsic clearance .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) .
  • ROS Detection : Measure reactive oxygen species (e.g., DCFH-DA assay) in HepG2 cells to predict oxidative stress-linked hepatotoxicity .

Advanced: What strategies resolve contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituents (e.g., 3-methyl-2-thienyl vs. 3-nitrophenyl) to isolate pharmacophores. For example, electron-withdrawing groups enhance calcium channel blockade .
  • Assay Standardization : Control variables like solvent (DMSO ≤0.1%), cell passage number, and microbial inoculum size .
  • Meta-Analysis : Pool data from ≥3 independent studies; apply statistical models (e.g., random-effects) to identify trends .

Basic: How is purity validated for this compound in pharmacological studies?

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30), UV detection at 238 nm. Purity >98% is required for in vivo studies .
  • Elemental Analysis : Match experimental vs. theoretical C, H, N content (deviation ≤0.4%) .
  • Thermogravimetric Analysis (TGA) : Confirm absence of solvent/moisture (weight loss <1% up to 150°C) .

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